molecular formula C11H21NO4 B6228011 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid CAS No. 158979-32-9

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid

Cat. No.: B6228011
CAS No.: 158979-32-9
M. Wt: 231.3
InChI Key:
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Description

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C11H21NO4. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the reaction of glycine derivatives with tert-butyl chloroformate and butan-2-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(butan-2-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a versatile protecting group for amines makes it particularly valuable in complex organic synthesis .

Properties

CAS No.

158979-32-9

Molecular Formula

C11H21NO4

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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